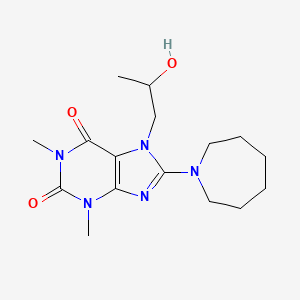

8-(Azepan-1-yl)-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(Azepan-1-yl)-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione, also known as Rolipram, is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important signaling molecule involved in many physiological processes. Rolipram has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

- Development of Synthetic Pathways : Research on compounds with similar structures focuses on developing synthetic pathways for novel chemical entities. For instance, studies on the synthesis of azanzone A and thieno[2,3-b]azepin-4-ones reveal methodologies that could be applicable to synthesizing related compounds, highlighting the importance of creating efficient synthetic routes for potentially bioactive molecules (Letcher & Wong, 1992); (Koebel et al., 1975).

Photodimerization and Ring Expansion Studies

- Exploring Reaction Mechanisms : The study of photodimerization and ring expansion reactions, such as those observed in 1H-azepine-2,7-diones, provides insights into the complex mechanisms that can guide the development of novel compounds with specific chemical properties (Takabatake & Hasegawa, 1994).

Antiviral and Antineoplastic Potential

- Biological Activity Screening : Compounds resembling the structure of "8-(Azepan-1-yl)-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione" are screened for biological activities, including antiviral and antineoplastic effects. For example, certain azaphilones and hydroanthraquinone derivatives have shown inhibitory effects against influenza viruses, suggesting a potential area of application for similar compounds in drug discovery efforts against viral infections (Zhang et al., 2016).

Polymer and Material Science Applications

- Polymer Synthesis and Modification : Research on N-heterocyclic carbene-organocatalyzed ring-opening polymerization indicates the utility of structurally complex molecules in synthesizing and modifying polymers, which could extend to applications in materials science, including the development of new materials with tailored properties (Bakkali-Hassani et al., 2018).

Eigenschaften

IUPAC Name |

8-(azepan-1-yl)-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3/c1-11(22)10-21-12-13(18(2)16(24)19(3)14(12)23)17-15(21)20-8-6-4-5-7-9-20/h11,22H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUCWORNZARPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Azepan-1-yl)-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)

![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)